molecular formula C8H2Br2Cl2N2 B6161893 6,7-dibromo-2,3-dichloroquinoxaline CAS No. 76254-47-2

6,7-dibromo-2,3-dichloroquinoxaline

Numéro de catalogue B6161893
Numéro CAS: 76254-47-2
Poids moléculaire: 356.8
Clé InChI:
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

6,7-Dibromo-2,3-dichloroquinoxaline (6,7-DBDCQX) is an organic compound that is synthesized from quinoxaline and halogen reagents. It is a heterocyclic compound that has been studied extensively due to its potential applications in various scientific research areas.

Applications De Recherche Scientifique

6,7-dibromo-2,3-dichloroquinoxaline has been studied for its potential applications in various scientific research areas. For example, it has been studied for its potential use in the synthesis of other organic compounds and as a reagent in organic synthesis. Additionally, it has been studied for its potential use in medicinal chemistry, as a drug delivery system, and as a potential therapeutic agent.

Mécanisme D'action

The mechanism of action of 6,7-dibromo-2,3-dichloroquinoxaline is not fully understood. However, it is believed that the halogen reagents used in the synthesis of 6,7-dibromo-2,3-dichloroquinoxaline interact with the quinoxaline molecule to form a stable heterocyclic compound. Additionally, the halogen reagents may interact with other molecules in the reaction mixture to form additional compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6,7-dibromo-2,3-dichloroquinoxaline are not fully understood. However, it has been observed that 6,7-dibromo-2,3-dichloroquinoxaline has the potential to interact with various proteins and enzymes in the body, which may result in various biochemical and physiological effects. Additionally, 6,7-dibromo-2,3-dichloroquinoxaline has been observed to interact with various hormones and neurotransmitters in the body, which may result in various physiological effects.

Avantages Et Limitations Des Expériences En Laboratoire

The advantages of using 6,7-dibromo-2,3-dichloroquinoxaline for lab experiments include its stability, low cost, and ease of synthesis. Additionally, 6,7-dibromo-2,3-dichloroquinoxaline can be used as a reagent in organic synthesis and as a potential therapeutic agent. The limitations of using 6,7-dibromo-2,3-dichloroquinoxaline for lab experiments include its potential toxicity and the need for careful handling and storage. Additionally, 6,7-dibromo-2,3-dichloroquinoxaline is not approved for human use, and its effects on human health are not fully understood.

Orientations Futures

Potential future directions for 6,7-dibromo-2,3-dichloroquinoxaline include further research into its potential applications in medicinal chemistry, drug delivery systems, and therapeutic agents. Additionally, further research into its mechanisms of action and biochemical and physiological effects is needed. Additionally, further research into the advantages and limitations of using 6,7-dibromo-2,3-dichloroquinoxaline for lab experiments is needed. Finally, further research into the potential toxicity and safety of 6,7-dibromo-2,3-dichloroquinoxaline is needed.

Méthodes De Synthèse

6,7-dibromo-2,3-dichloroquinoxaline is synthesized through a reaction between quinoxaline and halogen reagents. The reaction is typically conducted in aqueous solution, and the halogen reagents used can include bromine, chlorine, and iodine. The reaction is typically conducted at room temperature, and the resulting product is 6,7-dibromo-2,3-dichloroquinoxaline.

Propriétés

{ "Design of the Synthesis Pathway": "The synthesis of 6,7-dibromo-2,3-dichloroquinoxaline can be achieved through a multi-step process involving the bromination and chlorination of quinoxaline.", "Starting Materials": [ "Quinoxaline", "Bromine", "Chlorine", "Acetic acid", "Sodium acetate", "Hydrochloric acid", "Sodium hydroxide", "Diethyl ether" ], "Reaction": [ "Step 1: Bromination of quinoxaline with bromine in acetic acid to yield 6-bromoquinoxaline", "Step 2: Bromination of 6-bromoquinoxaline with bromine in acetic acid to yield 6,7-dibromoquinoxaline", "Step 3: Chlorination of 6,7-dibromoquinoxaline with chlorine in hydrochloric acid to yield 6,7-dibromo-2,3-dichloroquinoxaline", "Step 4: Neutralization of the reaction mixture with sodium hydroxide", "Step 5: Extraction of the product with diethyl ether", "Step 6: Purification of the product by recrystallization" ] }

Numéro CAS

76254-47-2

Formule moléculaire

C8H2Br2Cl2N2

Poids moléculaire

356.8

Pureté

95

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.